3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone

Description

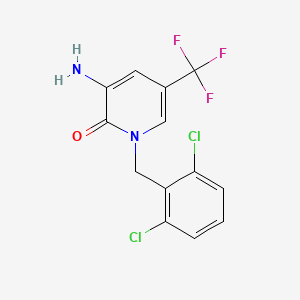

Molecular Formula: C₁₃H₉Cl₂F₃N₂O Molecular Weight: 337.13 g/mol CAS Number: 339025-17-1 Structure: The compound features a pyridinone core substituted at the 1-position with a 2,6-dichlorobenzyl group, a trifluoromethyl group at the 5-position, and an amino group at the 3-position (Fig. 1). The 2,6-dichlorobenzyl moiety introduces steric bulk and lipophilicity, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic distribution across the heterocyclic ring .

Properties

IUPAC Name |

3-amino-1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O/c14-9-2-1-3-10(15)8(9)6-20-5-7(13(16,17)18)4-11(19)12(20)21/h1-5H,6,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBREALHAYEUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone, identified by its CAS number 339025-17-1, is a compound of considerable interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential as an inhibitor in various biochemical pathways, particularly in the context of antiviral and antibacterial activity. The structure suggests that it may interact with enzymes or receptors involved in these pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For example:

- Inhibition of HIV : Certain derivatives have shown potent inhibitory effects against HIV-1 with EC50 values in the nanomolar range. The binding interactions involve π–π stacking and hydrogen bonding with critical amino acid residues in the viral reverse transcriptase .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

- Activity Against MRSA : Analogues have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications to the pyridinone structure can enhance antibacterial efficacy .

Case Studies

Several studies have documented the biological activities of related compounds:

- Study on Antiviral Efficacy : A study reported that a compound structurally related to this compound showed an EC50 value of 10.6 nM against wild-type HIV strains and maintained activity against resistant strains .

- Antibacterial Evaluation : Another investigation into similar compounds highlighted their ability to inhibit bacterial growth at low concentrations, supporting the hypothesis that the trifluoromethyl and dichlorobenzyl groups contribute to enhanced biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Research has indicated that derivatives of pyridinones exhibit significant antimicrobial properties. Studies have shown that 3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

- Anticancer Properties

- Enzyme Inhibition

Agrochemical Applications

- Pesticide Development

- Herbicide Potential

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies and Research Findings

Comparison with Similar Compounds

Physicochemical Properties :

- High lipophilicity (predicted logP >3) due to aromatic chloro and trifluoromethyl substituents.

- The amino group at C3 provides a hydrogen-bond donor site, which may enhance binding interactions in biological systems .

The structural and functional uniqueness of 3-amino-1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is highlighted through comparisons with related heterocyclic compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The target compound’s pyridinone core distinguishes it from fipronil’s pyrazole ring () and the pyridazinone in .

Substituent Effects: The 2,6-dichlorobenzyl group in the target compound enhances lipophilicity compared to fipronil’s 2,6-dichloro-4-CF₃-phenyl group, which lacks a benzyl spacer. This may influence membrane permeability in biological systems . The trifluoromethyl group at C5 is shared with fipronil and other analogs (–8). Its strong electron-withdrawing nature stabilizes the pyridinone ring and may reduce oxidative metabolism .

Functional Group Contributions: The amino group at C3 in the target compound is absent in fipronil and the pyridazinone derivative (). This group could facilitate hydrogen bonding, enhancing target affinity in enzyme inhibition (e.g., kinase or protease targets) . Halogenation: Bromine in ’s pyridinone increases reactivity for further substitutions, whereas chlorine in the target compound and fipronil contributes to electronegativity and stability .

Biological Relevance: Fipronil’s pesticidal activity is attributed to its interaction with GABA receptors. The pyridazinone in shares a trifluoromethylphenyl group with the target compound but lacks the dichlorobenzyl moiety. This difference may reduce steric hindrance, favoring different biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.